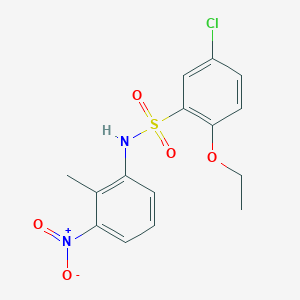
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Descripción general
Descripción
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide, also known as CEMNPS, is a sulfonamide compound with potential biological activity. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the disruption of cellular processes. The compound has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can have various physiological effects, including the reduction of intraocular pressure and the inhibition of tumor growth.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and the disruption of cellular processes. The compound has been shown to have inhibitory activity against carbonic anhydrase, urease, and other enzymes involved in physiological processes. 5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has also been shown to have anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new treatments for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit certain enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the compound has not been extensively studied in vivo, making it difficult to assess its potential toxicity and efficacy in living organisms.
Direcciones Futuras
There are several future directions for the study of 5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide. One potential direction is the development of new methods for synthesizing the compound, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide and its potential applications in the diagnosis and treatment of various diseases. Finally, studies are needed to assess the potential toxicity and efficacy of 5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide in vivo, which could provide valuable information for the development of new treatments for various diseases.
Aplicaciones Científicas De Investigación
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to have inhibitory activity against certain enzymes, including carbonic anhydrase and urease, which are involved in various physiological processes. 5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has also been studied for its potential use as a diagnostic tool for certain diseases, such as cancer.
Propiedades
IUPAC Name |
5-chloro-2-ethoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5S/c1-3-23-14-8-7-11(16)9-15(14)24(21,22)17-12-5-4-6-13(10(12)2)18(19)20/h4-9,17H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWESZLIHNIBJEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4393940.png)
![7-(2-ethoxyethyl)-8-[(4-ethyl-1-piperazinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393955.png)

![6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4393969.png)

![methyl 5-[(3,4-dimethoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4393972.png)

![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
![3-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4394014.png)
![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
